1-溴-4-甲氧基-2-(甲氧基甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

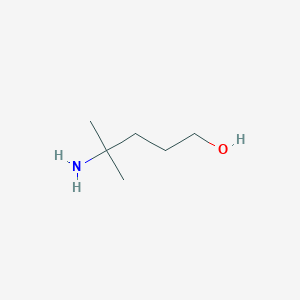

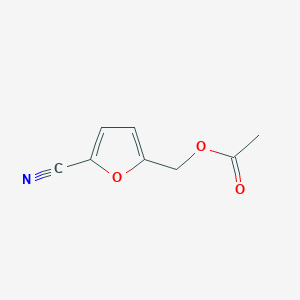

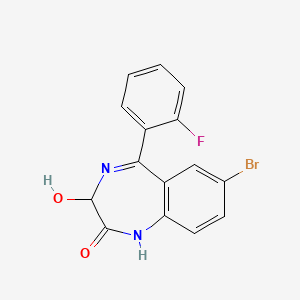

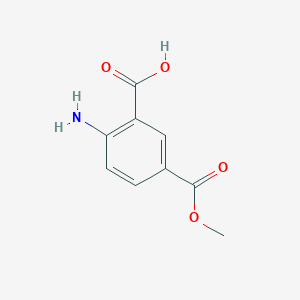

The compound 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a brominated aromatic ether with methoxy and methoxymethyl substituents on the benzene ring. This structure is related to various compounds that have been studied for their potential applications in materials science and synthetic chemistry. The presence of bromine atoms makes it a potential candidate for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the use of halogenation reactions. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a related compound, was achieved starting from a brominated methoxyphenyl methanol precursor in a multi-step process with an overall yield of 34% . Similarly, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene was performed using a Wittig-Horner reaction, which is a common method for forming carbon-carbon double bonds in the presence of brominated substrates . These methods could potentially be adapted for the synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been extensively studied using X-ray crystallography. These studies reveal the importance of halogen interactions, such as Br···Br, C-H···Br, and C-Br···π, in determining the packing motifs in the crystal lattice . The dihedral angles between substituents on the benzene ring, as well as the planarity of the ring system, are crucial factors that influence the physical properties and reactivity of these compounds .

Chemical Reactions Analysis

Brominated aromatic compounds are versatile intermediates in organic synthesis. They can undergo nucleophilic aromatic substitution reactions to introduce various functional groups. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford the corresponding methoxymethyl-substituted arylphenols . Additionally, the presence of bromine allows for coupling reactions, such as Suzuki or Stille couplings, which are useful for creating biaryl structures or conjugated polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of electron-donating methoxy groups can affect the electron density on the benzene ring, which in turn influences the reactivity towards electrophilic or nucleophilic agents. The crystal structures of related compounds, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, show that these molecules form two-dimensional architectures stabilized by hydrogen bonds and halogen interactions . The photoluminescence properties of these compounds are also of interest, as demonstrated by the study of 1-Bromo-4-(2,2-diphenylvinyl)benzene, which exhibited aggregation-induced emission characteristics .

科学研究应用

天然产物的全合成

- 1-溴-4-甲氧基-2-(甲氧基甲基)苯已被用于生物活性天然存在的化合物的全合成中。例如,它被用于合成 3,4-二溴-5-[2-溴-3,4-二羟基-6-(甲氧基甲基)苄基]苯-1,2-二醇,这是一种天然产物,起始于 (3-溴-4,5-二甲氧基苯基)甲醇 (Akbaba et al., 2010)。

分子电子学

- 在分子电子学中,包括 1-溴-4-(甲氧基甲基)苯在内的简单且易得的芳基溴化物用作各种分子线的原料。这些化合物通过有效的转化促进了寡(苯乙烯基)和寡(苯乙炔基)线的合成 (Stuhr-Hansen et al., 2005)。

异吲哚的合成

- 该化合物已被用于合成 1-取代的 3-烷氧基-1H-异吲哚,突出了其在有机合成中的多功能性。该过程涉及与腈的反应,然后是酸催化的环化,证明了该化合物在复杂合成途径中的效用 (Kuroda & Kobayashi, 2015)。

空间保护基团

- 它还被用于开发新的空间位阻基团,用于在化学合成中保护敏感的分子结构。例如,合成了一种空间位阻的溴苯衍生物,并用于稳定低配位的磷化合物 (Yoshifuji et al., 1993)。

自由基环化

- 在另一项应用中,它参与了自由基环化反应,生成四氢呋喃衍生物,这在各种合成应用中非常重要 (Esteves et al., 2007)。

溴苯酚的合成

- 该化合物还在溴苯酚的合成中发挥作用,溴苯酚是具有显着生物活性的天然存在化合物。这些合成涉及溴化和其他关键步骤,展示了该化合物在生产生物活性分子中的重要性 (Xu et al., 2003)。

聚合物合成

- 此外,它已被用于合成带有侧基羟基的聚合物。这证明了其在制造具有特定功能特性的先进材料方面的潜力 (Nishikubo et al., 1999)。

作用机制

Target of Action

Brominated methoxybenzenes are often used as intermediates in organic synthesis, suggesting that their targets could be a variety of chemical reactions .

Mode of Action

The mode of action of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is likely related to its reactivity as a brominated aromatic compound. The bromine atom is a good leaving group, making this compound a potential electrophile in nucleophilic aromatic substitution reactions . The methoxy groups may also influence the compound’s reactivity by donating electron density to the aromatic ring .

Biochemical Pathways

Brominated aromatic compounds can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways depending on the specific context .

Pharmacokinetics

As a small, lipophilic molecule, it may be well-absorbed and distributed in the body, but this would depend on many factors including the route of administration and the presence of transport proteins .

Result of Action

As a brominated aromatic compound, it could potentially react with nucleophilic sites in biomolecules, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene can be influenced by various environmental factors. For instance, the pH of the environment could affect its reactivity, while temperature and light exposure could impact its stability .

安全和危害

生化分析

Biochemical Properties

1-Bromo-4-methoxy-2-(methoxymethyl)benzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions . The compound can interact with enzymes that facilitate these reactions, such as bromoperoxidases, which catalyze the incorporation of bromine into organic substrates. Additionally, it may interact with proteins involved in oxidative stress responses, given its potential to generate reactive oxygen species during its metabolism.

Molecular Mechanism

At the molecular level, 1-Bromo-4-methoxy-2-(methoxymethyl)benzene exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification and altered activity. For example, it may inhibit enzymes involved in detoxification pathways, such as glutathione S-transferases, by covalently modifying their active sites. Additionally, the compound’s ability to generate reactive intermediates can result in oxidative damage to cellular components, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade upon prolonged exposure to light and air . Over time, its degradation products can accumulate and potentially exert different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can induce oxidative stress and alter cellular metabolism, with these effects becoming more pronounced with extended exposure.

Dosage Effects in Animal Models

The effects of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of the compound can induce liver toxicity, likely due to the formation of reactive intermediates that cause oxidative damage . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound can undergo phase I metabolism, where it is oxidized by cytochrome P450 enzymes to form reactive intermediates. These intermediates can then be further metabolized by phase II enzymes, such as glutathione S-transferases, which conjugate them with glutathione for excretion . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the cell.

Transport and Distribution

Within cells and tissues, 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. For example, the compound’s interaction with cytosolic proteins can influence its distribution within the cytoplasm and its access to target enzymes .

Subcellular Localization

The subcellular localization of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene can impact its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in detoxification pathways. Additionally, its presence in the mitochondria can influence mitochondrial function and contribute to oxidative stress .

属性

IUPAC Name |

1-bromo-4-methoxy-2-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-6-7-5-8(12-2)3-4-9(7)10/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWYLHYVLKUTFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)